GS-443902

Catalog No.
S515601
CAS No.
1355149-45-9
M.F
C12H16N5O13P3
M. Wt
531.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GS-443902

CAS Number

1355149-45-9

Product Name

GS-443902

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C12H16N5O13P3

Molecular Weight

531.20 g/mol

InChI

InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1

InChI Key

DFVPCNAMNAPBCX-LTGWCKQJSA-N

SMILES

Array

Synonyms

GS-441524 triphosphate; Remdesivir metabolite

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N

GS-443902 is an organic triphosphate that is GS-441524 in which the 5'-hydroxy group has been replaced by a triphosphate group. It is the active metabolite of remdesivir. It has a role as a drug metabolite, an antiviral drug and an anticoronaviral agent. It is a C-nucleoside, an aromatic amine, a nitrile, a pyrrolotriazine and an organic triphosphate. It is functionally related to a GS-441524.
intracellular active metabolite of remdesivi

GS-443902 (CAS: 1355149-45-9) is the pharmacologically active, nucleoside triphosphate metabolite of the antiviral prodrug remdesivir (GS-5734). Functioning as a direct adenosine triphosphate (ATP) analog, it acts as a highly selective competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp), causing delayed RNA chain termination at position i+3[1]. For procurement professionals and biochemical researchers, GS-443902 represents the mandatory active agent for cell-free enzymatic assays and structural biology applications, as standard remdesivir lacks in vitro polymerase activity without intracellular kinase activation [2]. It is typically procured in stable salt forms (e.g., trisodium or triethylammonium) to prevent the rapid hydrolysis characteristic of its free acid form.

Procuring the parent prodrug (remdesivir) or the unphosphorylated nucleoside (GS-441524) as a substitute for GS-443902 will result in complete assay failure in cell-free biochemical systems. Remdesivir requires a complex intracellular activation cascade—involving carboxylesterases (CES1), cathepsin A, and multiple nucleotide kinases—to be converted into the active triphosphate [1]. Consequently, in purified RdRp kinetic assays or cryo-EM structural studies, only the pre-phosphorylated GS-443902 can actively compete with endogenous ATP for incorporation into nascent viral RNA [2]. Furthermore, attempting to utilize the free acid form of GS-443902 rather than its stabilized salt forms introduces severe lot-to-lot reproducibility issues due to spontaneous dephosphorylation of the triphosphate tail in aqueous solutions.

Cell-Free Polymerase Inhibition: Triphosphate vs. Prodrug

In cell-free biochemical assays utilizing purified viral polymerases, the active triphosphate GS-443902 demonstrates potent direct inhibition, whereas the prodrug remdesivir is entirely inactive due to the absence of cellular kinases [1]. GS-443902 achieves an IC50 of 0.032 µM against the MERS-CoV RdRp complex and 1.1 µM against RSV RdRp, dictating its exclusive procurement for in vitro enzymatic profiling [2].

Evidence DimensionIn vitro RdRp Inhibition (IC50)
Target Compound DataIC50 = 0.032 µM (MERS-CoV RdRp)
Comparator Or BaselineRemdesivir (GS-5734): Inactive in cell-free systems
Quantified DifferenceAbsolute requirement for cell-free activity
ConditionsPurified viral RdRp biochemical assay

Establishes that the triphosphate form is strictly required for any biochemical or structural assay utilizing purified viral polymerases.

Substrate Competition Kinetics vs. Natural ATP

GS-443902 acts as a direct competitive analog to endogenous ATP. Kinetic profiling reveals that GS-443902 is incorporated by the SARS-CoV-2 RdRp with a 3.65-fold higher selectivity over natural ATP, leading to delayed chain termination at position i+3 [1]. This quantified competitive advantage is critical for establishing baseline substrate ratios in polymerase kinetic studies.

Evidence DimensionPolymerase Incorporation Selectivity
Target Compound Data3.65-fold preference for incorporation by viral RdRp
Comparator Or BaselineNatural ATP (1.0-fold baseline)
Quantified Difference3.65x higher incorporation efficiency vs. natural substrate
ConditionsSARS-CoV-2 RdRp nascent RNA chain elongation assay

Quantifies the compound's competitive efficiency, allowing researchers to accurately calculate required substrate ratios for delayed chain termination assays.

Host Polymerase Off-Target Selectivity

To ensure viral specificity without confounding host toxicity, GS-443902 was evaluated against human mitochondrial polymerases. It demonstrated a highly restricted incorporation rate by host mitochondrial RNA polymerase (POLRMT) of only 5.8% relative to ATP, and 0% incorporation by DNA polymerase γ at supratherapeutic concentrations (50 µM)[1].

Evidence DimensionHost Polymerase Incorporation Rate
Target Compound Data5.8% incorporation by POLRMT; 0% by DNA pol γ
Comparator Or BaselineNatural ATP (100% incorporation)
Quantified Difference>94% reduction in host enzyme incorporation vs ATP
ConditionsSingle nucleotide incorporation assay with human POLRMT and DNA pol γ

Validates the compound's use as a highly selective viral probe that will not confound data through host-enzyme inhibition in complex lysates.

Formulation Stability: Salt Forms vs. Free Acid

The free acid form of GS-443902 is notoriously unstable, prone to rapid hydrolysis of the triphosphate tail in aqueous environments. Procurement of the trisodium or triethylammonium salt is required to maintain structural integrity, allowing for stable storage at -80°C in DMSO for up to 6 months prior to immediate use in aqueous assay buffers .

Evidence DimensionSolution Half-Life and Structural Integrity
Target Compound DataStable at -80°C in DMSO for 6 months (Trisodium salt)
Comparator Or BaselineFree acid / Aged aqueous solutions
Quantified DifferencePrevention of spontaneous dephosphorylation to di/monophosphates
ConditionsLong-term storage and aqueous buffer preparation

Dictates strict procurement of the salt form and mandates specific laboratory handling protocols to ensure assay reproducibility.

Cell-Free Viral Polymerase Kinetic Assays

Due to its direct competitive inhibition of viral RdRp and lack of requirement for intracellular kinases, GS-443902 is the definitive choice for mapping nucleotide incorporation kinetics and calculating delayed chain termination rates (i+3) in purified enzymatic systems [1].

Cryo-EM Structural Elucidation of RdRp Complexes

GS-443902 is strictly required for structural biology workflows aiming to capture the pre- or post-incorporation states of the viral polymerase complex, as the prodrug forms cannot bind the active site mimicking the natural ATP substrate[1].

Intracellular Pharmacokinetic LC-MS/MS Standards

Procurement of stable GS-443902 salt formulations is essential for use as an analytical reference standard to quantify the intracellular conversion efficiency of remdesivir and its analogs in peripheral blood mononuclear cells (PBMCs) and target tissues [2].

Host-Toxicity Profiling in Mitochondrial Models

Leveraging its extremely low incorporation rate by human POLRMT and DNA polymerase γ, GS-443902 serves as an ideal highly selective control compound in host-toxicity and off-target polymerase profiling assays [2].

Purity

99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.3

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

7

Exact Mass

530.99574658 Da

Monoisotopic Mass

530.99574658 Da

Heavy Atom Count

33

UNII

AEL0YED4SU

Wikipedia

GS-443902

Dates

Last modified: 04-14-2024
1: Pedersen NC, Perron M, Bannasch M, Montgomery E, Murakami E, Liepnieks M, Liu
H. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats
with naturally occurring feline infectious peritonitis. J Feline Med Surg. 2019
Apr;21(4):271-281. doi: 10.1177/1098612X19825701. Epub 2019 Feb 13. PubMed PMID:
30755068; PubMed Central PMCID: PMC6435921.
2: Murphy BG, Perron M, Murakami E, Bauer K, Park Y, Eckstrand C, Liepnieks M,
Pedersen NC. The nucleoside analog GS-441524 strongly inhibits feline infectious
peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Vet Microbiol. 2018 Jun;219:226-233. doi: 10.1016/j.vetmic.2018.04.026. Epub 2018 Apr 22. PubMed PMID: 29778200.

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